

Application Notes: ICG-amine as a Probe for Flow Cytometry

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Compound of Interest		
Compound Name:	ICG-amine	
Cat. No.:	B11929747	Get Quote

Introduction

Indocyanine green (ICG) is a tricarbocyanine fluorescent dye with spectral properties in the near-infrared (NIR) range, typically with excitation around 780 nm and emission around 820 nm.[1] This characteristic allows for deep tissue penetration of light and minimal autofluorescence from biological tissues, making it a valuable tool for in vivo imaging.[1] The amine derivative of ICG, ICG-amine, provides a reactive primary amine group that can be used to conjugate the dye to molecules containing carbonyl groups, such as aldehydes or carboxylic acids.[2][3] This application note details the use of ICG-amine as a fluorescent probe for labeling cells for analysis by flow cytometry.

Principle of Action

Upon administration, ICG rapidly binds to plasma proteins, primarily albumin, which enhances its fluorescence and confines it to the intravascular space under normal physiological conditions.[1] In the context of cellular labeling for flow cytometry, ICG uptake can occur through various mechanisms, including endocytosis.[4] Studies have shown that ICG can accumulate in the endosomes of macrophages.[5] The intensity of ICG fluorescence in labeled cells can be quantified using a flow cytometer equipped with a near-infrared laser for excitation and appropriate emission filters.[6] The level of ICG uptake has been observed to correlate with cellular proliferation rates in some cancer cell lines.[4][7][8]

Applications in Flow Cytometry



- Immune Cell Labeling: ICG can be used to label various immune cell populations, including macrophages, monocytes, and granulocytes, for in vitro and in vivo tracking studies.[5][6]
- Cancer Cell Research: The differential uptake of ICG by cancer cells can be exploited to distinguish them from normal cells and to study mechanisms of drug delivery and cellular metabolism.[7][8]
- Cellular Uptake and Internalization Studies: The fluorescent properties of ICG make it a
 useful tool to investigate the mechanisms of endocytosis and other cellular uptake pathways.
 [4]
- Reporter Gene Assays: Cells genetically engineered to express transporters like OATP1B3 or NTCP, which are capable of carrying ICG into the cytoplasm, can be identified and sorted using flow cytometry.[9]

Experimental Protocols

1. Protocol for In Vitro Labeling of Cells with ICG

This protocol describes a general procedure for labeling cells in suspension with ICG for subsequent analysis by flow cytometry. This method is adapted from procedures described for labeling various cell types, including immune and cancer cells.[5][8]

Materials:

- Indocyanine green (ICG) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture medium appropriate for the cell type
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)
- Fetal Bovine Serum (FBS)



• Flow cytometer with a near-infrared laser (e.g., 633 nm or similar) and appropriate emission filters (e.g., 780/60 bandpass).[6]

Procedure:

- Prepare ICG Stock Solution:
 - Dissolve ICG powder in anhydrous DMSO to create a stock solution of 10-20 mM.[10]
 - Note: This stock solution should be prepared fresh and protected from light. It can be stored at -20°C for up to two weeks.[10]
- Cell Preparation:
 - Harvest cells and wash them once with PBS.
 - Resuspend the cells in pre-warmed cell culture medium at a concentration of 1 x 10⁶ cells/mL.
- ICG Labeling:
 - Dilute the ICG stock solution in cell culture medium to achieve the desired final concentration. A typical starting concentration for in vitro labeling is 25 μM.[7][8] The optimal concentration may need to be determined empirically for each cell type and application.
 - Add the diluted ICG solution to the cell suspension and mix gently.
 - Incubate the cells for 30 minutes at 37°C, protected from light.[8] The incubation time can be optimized (e.g., 15-60 minutes) depending on the cell type and desired labeling intensity.[8]
- Washing:
 - After incubation, centrifuge the cells at 300 x g for 5 minutes.
 - Aspirate the supernatant containing unbound ICG.



- Resuspend the cell pellet in 1 mL of cold PBS containing 2% FBS.
- Repeat the wash step two more times to ensure complete removal of unbound dye.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).
 - Acquire data on a flow cytometer equipped with a laser for near-infrared excitation (e.g.,
 633 nm) and a corresponding emission filter (e.g., 780/60 bandpass).
 - Use an unstained cell sample as a negative control to set the gates for ICG-positive cells.
- 2. Protocol for Conjugating **ICG-amine** to Carboxylated Particles for Flow Cytometry

This protocol provides a general method for conjugating **ICG-amine** to carboxylated beads, which can then be used as compensation controls or for other flow cytometry applications.

Materials:

- ICG-amine
- Anhydrous DMSO
- Carboxylated microspheres (beads)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
- Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)



Procedure:

- Prepare ICG-amine Solution:
 - Dissolve ICG-amine in anhydrous DMSO to a concentration of 10 mg/mL.
- Activate Carboxylated Beads:
 - Resuspend the carboxylated beads in Activation Buffer.
 - Add EDC and NHS to the bead suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
 - Wash the activated beads with Activation Buffer to remove excess EDC and NHS.
- Conjugation:
 - Resuspend the activated beads in Coupling Buffer.
 - Add the ICG-amine solution to the bead suspension. The optimal ratio of ICG-amine to beads should be determined empirically.
 - Incubate for 2 hours at room temperature with gentle mixing, protected from light.
- Quenching and Washing:
 - Add Quenching Buffer to the bead suspension to block any unreacted sites. Incubate for 30 minutes at room temperature.
 - Wash the beads extensively with Wash Buffer to remove unconjugated **ICG-amine**.
 - Resuspend the ICG-amine conjugated beads in a suitable storage buffer (e.g., PBS with 0.05% sodium azide).

Data Presentation

Table 1: Spectral Properties of ICG



Property	Wavelength (nm)
Peak Absorption	~780-805[1][5]
Peak Emission	~820-835[5]

Table 2: Example of Quantitative Flow Cytometry Data for ICG Uptake

Cell Line	Treatment	Median Fluorescence Intensity (MFI)
HT-1080	Unstained Control	500
HT-1080	25 μM ICG, 30 min	15,000[7]
U2OS	Unstained Control	450
U2OS	25 μM ICG, 30 min	8,000[8]
MCF-7	Unstained Control	600
MCF-7	25 μM ICG, 30 min	5,500[8]

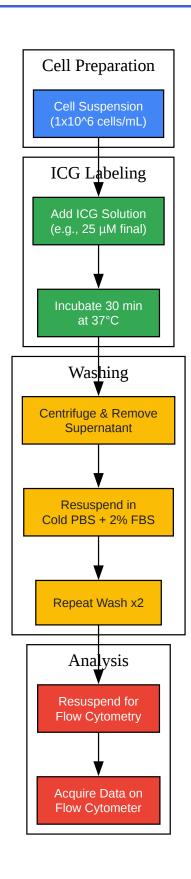
Table 3: ICG Cellular Uptake in Different Cell Types



Cell Type	ICG Uptake Observation	Reference
Macrophages	Endosomal accumulation detected by microscopy and flow cytometry.	[5]
Monocytes and Granulocytes	ICG-positive signal detected in peripheral blood samples.	[5]
Sarcoma Cell Lines	Uptake correlates with cell proliferation rate.	[7][8]
HT-29 (OATP1B3-expressing)	Higher ICG intensity compared to control cells.	[9]
HT-29 (NTCP-expressing)	Higher ICG intensity compared to control and OATP1B3-expressing cells.	[9]

Visualizations

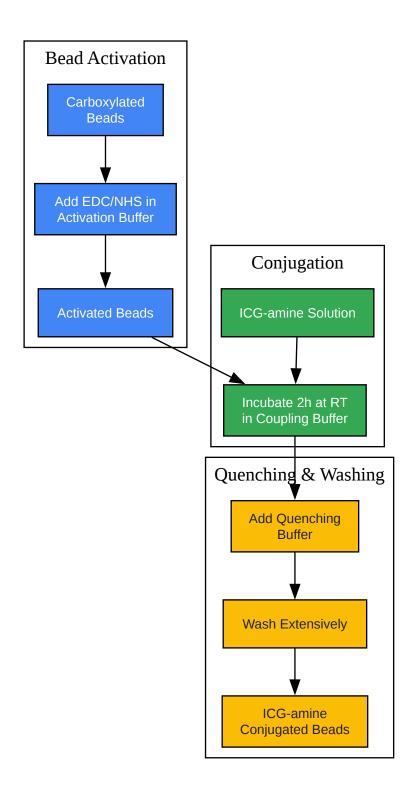




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Caption: Experimental workflow for in vitro cell labeling with ICG for flow cytometry.





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Caption: Workflow for conjugating ICG-amine to carboxylated beads.



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